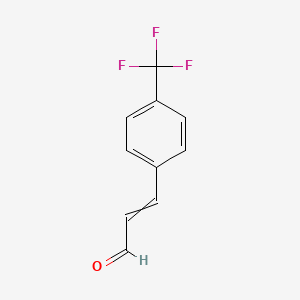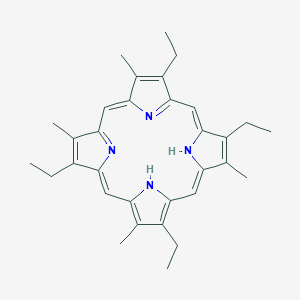
Praseodymium;propan-2-ylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Praseodymium;propan-2-ylcyclopentane is a compound that combines the rare-earth metal praseodymium with an organic moiety, propan-2-ylcyclopentane. Praseodymium is a member of the lanthanide series and is known for its magnetic, electrical, and optical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of praseodymium;propan-2-ylcyclopentane typically involves the reaction of praseodymium salts with propan-2-ylcyclopentane under controlled conditions. One common method is the hydrothermal synthesis, where praseodymium nitrate is reacted with propan-2-ylcyclopentane in an aqueous solution at elevated temperatures and pressures . The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrothermal synthesis or other methods such as sol-gel processes. These methods allow for the production of the compound in significant quantities, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Praseodymium;propan-2-ylcyclopentane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The praseodymium component can exhibit multiple oxidation states, primarily +3, but also +2 and +4 in certain conditions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield praseodymium oxides, while reduction reactions can produce praseodymium hydrides .
Scientific Research Applications
Praseodymium;propan-2-ylcyclopentane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of praseodymium;propan-2-ylcyclopentane involves its interaction with molecular targets and pathways within the system. The praseodymium component can interact with various enzymes and proteins, altering their activity and leading to the desired effects. The propan-2-ylcyclopentane moiety can enhance the compound’s solubility and bioavailability, facilitating its action .
Comparison with Similar Compounds
Praseodymium;propan-2-ylcyclopentane can be compared with other similar compounds, such as praseodymium;cyclopentane and praseodymium;isopropylcyclopentane. These compounds share similar structures but differ in their specific organic moieties, leading to variations in their properties and applications . The unique combination of praseodymium with propan-2-ylcyclopentane provides distinct advantages in terms of stability and reactivity .
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its unique properties, derived from the combination of praseodymium and propan-2-ylcyclopentane, make it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H48Pr |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
praseodymium;propan-2-ylcyclopentane |
InChI |
InChI=1S/3C8H16.Pr/c3*1-7(2)8-5-3-4-6-8;/h3*7-8H,3-6H2,1-2H3; |
InChI Key |
BHEAVLHKQYDOGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCC1.CC(C)C1CCCC1.CC(C)C1CCCC1.[Pr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-({1-[2-({4-Carbamimidamido-1-[(4-nitrophenyl)carbamoyl]butyl}carbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl}carbamoyl)ethyl]carbamoyl}propanoic acid](/img/structure/B15157190.png)
![5-Acetamido-2-{[5-acetamido-4-hydroxy-6-(4-nitrophenoxy)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]methoxy}-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B15157197.png)

![Benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl-](/img/structure/B15157205.png)
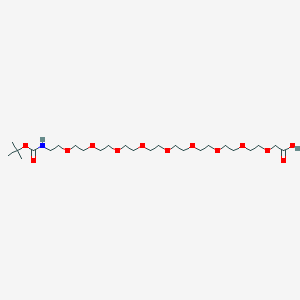
![3-[(2-Chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B15157236.png)
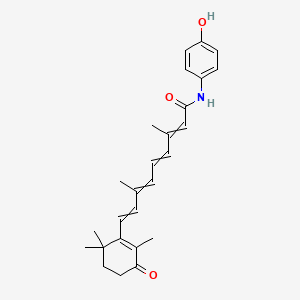
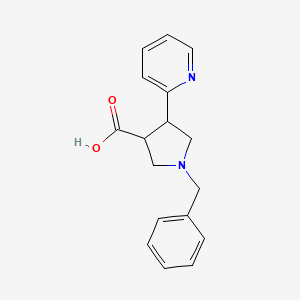

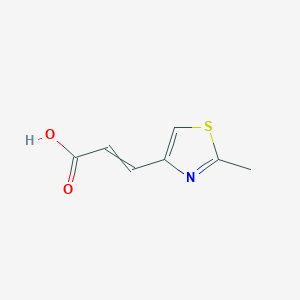
azanium](/img/structure/B15157259.png)
![5-[1-(4-Chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorobenzenesulfonyl)pyrazole](/img/structure/B15157265.png)
